2-Adamantyl vs. 1-Adamantyl Regioisomerism: Distinct CB1 Cannabinoid Receptor Binding Profiles
In the cannabinoid‑1 receptor antagonist series disclosed in WO2008024284, the 2‑adamantyl sulfonylpiperazine scaffold (represented by compound 184) displays a binding preference that is sensitive to the adamantyl attachment point. The 1‑adamantyl isomer (compound 185) shows a 3.2‑fold drop in CB1 binding affinity compared to the 2‑adamantyl form [1]. The target compound, bearing a 4‑methoxy substituent, is designed to optimize this interaction further, as methoxy groups at the para position are known to enhance CB1 antagonist potency in related series [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; structural analog (2‑adamantyl‑4‑methoxy) included in patent generic formula |
| Comparator Or Baseline | 1‑Adamantyl analog (compound 185): Ki ≈ 3.2‑fold higher than 2‑adamantyl analog (compound 184) |
| Quantified Difference | Approximately 3.2‑fold improvement in binding affinity for the 2‑adamantyl regioisomer over the 1‑adamantyl regioisomer |
| Conditions | In vitro CB1 receptor binding assay; exact Ki values not disclosed for the 4‑methoxy analog |
Why This Matters
For CB1‑targeted programs (e.g., metabolic disease), the 2‑adamantyl configuration is essential to retain the affinity advantage observed with this scaffold class.
- [1] Sulfonylated piperazines as cannabinoid-1 receptor modulators. WO2008024284A2, 2008. View Source
- [2] DrugMap entry for Sulfonylated piperazine derivative 4 (PMID26161824-Compound-184). DrugMap, 2026. View Source
